molecular formula C20H17N5O B2746584 1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea CAS No. 862811-91-4

1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea

Cat. No.: B2746584
CAS No.: 862811-91-4
M. Wt: 343.39
InChI Key: AFVDSIMRBKLUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of this compound is the KRAS G12C . KRAS is a gene that acts as an on/off switch in cell signaling and is often mutated in various types of cancer . The G12C mutation specifically has been associated with several types of cancer, including lung and colorectal cancers .

Mode of Action

The compound interacts with its target through a process known as covalent bonding . This involves the compound forming a strong, irreversible bond with the KRAS G12C protein, thereby inhibiting its function . This inhibition can lead to a decrease in the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with the KRAS G12C protein affects the RAS/RAF/MEK/ERK signaling pathway . This pathway is involved in cell division and survival, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is a decrease in the proliferation of cancer cells . By inhibiting the function of the KRAS G12C protein, the compound disrupts critical cell signaling pathways, leading to the death of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also impact the compound’s efficacy .

Properties

IUPAC Name

1-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-8-9-15(18-13-25-11-5-10-21-19(25)23-18)12-17(14)24-20(26)22-16-6-3-2-4-7-16/h2-13H,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVDSIMRBKLUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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